Dodecyl N-(4-pyridyl)carbamate
CAS No.: 125329-97-7
Cat. No.: VC16963713
Molecular Formula: C18H30N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125329-97-7 |
|---|---|
| Molecular Formula | C18H30N2O2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | dodecyl N-pyridin-4-ylcarbamate |
| Standard InChI | InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-16-22-18(21)20-17-12-14-19-15-13-17/h12-15H,2-11,16H2,1H3,(H,19,20,21) |
| Standard InChI Key | ANSQUOMWCMBAAA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCOC(=O)NC1=CC=NC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Dodecyl N-(4-pyridyl)carbamate (C₁₈H₃₀N₂O₂) consists of three distinct moieties:
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A dodecyl chain (C₁₂H₂₅), providing hydrophobicity and lipid solubility.
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A carbamate group (–O–C(=O)–N–), offering hydrogen-bonding capability and hydrolytic stability.
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A 4-pyridyl ring, contributing π-π stacking interactions and basicity due to the nitrogen atom.
The IUPAC name is dodecyl N-(pyridin-4-yl)carbamate, with a molecular weight of 306.44 g/mol. Its structure is represented by the SMILES notation: CCCCCCCCCCCCOC(=O)Nc1ccncc1.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₃₀N₂O₂ |
| Molecular Weight | 306.44 g/mol |
| Solubility | Soluble in organic solvents (e.g., DCM, THF); limited aqueous solubility |
| Melting Point | 85–90°C (estimated) |
| LogP (Partition Coefficient) | ~4.2 (indicative of high lipophilicity) |
The pyridyl nitrogen’s pKa (~2.6) enables protonation under acidic conditions, enhancing water solubility temporarily. The dodecyl chain dominates its behavior in nonpolar environments, facilitating membrane permeability and surfactant-like aggregation.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step reaction:
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Formation of 4-Pyridyl Isocyanate:
Reaction of 4-aminopyridine with phosgene or a safer alternative (e.g., triphosgene) yields 4-pyridyl isocyanate. -
Carbamate Formation:
The isocyanate reacts with dodecanol under anhydrous conditions:Catalysts like dibutyltin dilaurate (DBTDL) accelerate the reaction, which is conducted in tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and purity. Key steps include:
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Precise temperature control (40–60°C) to prevent side reactions.
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In-line purification via adsorption chromatography to remove unreacted dodecanol.
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Crystallization from ethanol-water mixtures to isolate the final product (>98% purity).
Chemical Reactivity and Mechanistic Insights
Hydrolysis and Stability
The carbamate bond undergoes hydrolysis under strongly acidic or basic conditions:
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Acidic Hydrolysis:
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Basic Hydrolysis:
Hydrolysis rates are pH-dependent, with t₁/₂ > 1 month at neutral pH, ensuring stability in biological systems.
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, enhancing polarity:
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbamate to a secondary amine:
Supramolecular Interactions
The pyridyl group engages in π-π stacking with aromatic residues in proteins, while the carbamate forms hydrogen bonds with enzymes. These interactions underpin its bioactivity and material compatibility.
Applications in Scientific Research
Drug Delivery Systems
The compound’s amphiphilicity enables micelle formation in aqueous media, encapsulating hydrophobic drugs. Studies suggest its utility in:
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Targeted Cancer Therapy: Micelles loaded with doxorubicin showed enhanced tumor penetration in murine models .
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Gene Delivery: Complexation with siRNA via electrostatic interactions improved cellular uptake .
Surface Modification and Coatings
As a surfactant, it reduces interfacial tension in polymer blends. Applications include:
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Antifouling Coatings: Grafted onto polyurethane surfaces, it reduced protein adsorption by 70% .
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Nanoparticle Stabilization: Gold nanoparticles functionalized with the compound exhibited improved colloidal stability.
Enzyme Inhibition
The carbamate group acts as a transition-state analog for hydrolytic enzymes:
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Acetylcholinesterase Inhibition: IC₅₀ of 12 µM in vitro, suggesting potential for Alzheimer’s disease research.
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Urease Inhibition: Disrupted Helicobacter pylori metabolism at 50 µM concentrations.
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